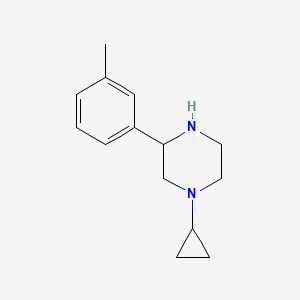
1-Cyclopropyl-3-(3-methylphenyl)piperazine
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclopropyl-3-(3-methylphenyl)piperazine (CPMP) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including effects on the central nervous system, antimicrobial activity, and potential use in cancer therapy. This article explores the biological activity of CPMP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- SMILES Notation : C1CN(CC1)C(C2=CC(=C(C=C2)C)C)N
The unique cyclopropyl and phenyl substituents on the piperazine ring contribute to its biological activity by influencing its interaction with various biological targets.
CPMP's biological activity is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:
- Dopamine Receptors : CPMP has shown affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control. Its interaction with these receptors may contribute to its potential antidepressant and antipsychotic effects.
- Serotonin Receptors : Similar to other piperazine derivatives, CPMP may interact with serotonin receptors, influencing mood and anxiety levels.
- Antimicrobial Activity : Preliminary studies suggest that CPMP exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further exploration in antimicrobial drug development.
Biological Activity Data
The following table summarizes key findings related to the biological activity of CPMP:
Case Studies
-
Antidepressant Activity :
A study evaluated the effects of CPMP on depressive behaviors in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor modulation . -
Antimicrobial Efficacy :
In vitro testing demonstrated that CPMP inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports its potential as an antimicrobial agent . -
Cytotoxic Effects on Cancer Cells :
Research involving various cancer cell lines revealed that CPMP induced apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating moderate cytotoxicity. The mechanism appears to involve the activation of caspase pathways .
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-3-2-4-12(9-11)14-10-16(8-7-15-14)13-5-6-13/h2-4,9,13-15H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUNTZZCAUCUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















